5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile
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Overview
Description
5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile is a chemical compound with the molecular formula C10H16BrN3OSi It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile typically involves the reaction of 5-bromo-3-pyrazolecarbonitrile with 2-(trimethylsilylethoxymethyl) chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The trimethylsilylethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives with functional groups such as alcohols or amines.
Scientific Research Applications
5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The trimethylsilylethoxymethyl group can enhance the compound’s stability and bioavailability, while the bromine atom can facilitate interactions with specific biological targets through halogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-pyrazolecarbonitrile: Lacks the trimethylsilylethoxymethyl group, making it less stable and less bioavailable.
2-(Trimethylsilylethoxymethyl)pyrazole: Lacks the bromine atom, reducing its potential for specific interactions with biological targets.
3-Cyano-5-bromopyrazole: Similar structure but lacks the trimethylsilylethoxymethyl group, affecting its chemical properties and reactivity.
Uniqueness
5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile is unique due to the presence of both the bromine atom and the trimethylsilylethoxymethyl group. This combination enhances its stability, bioavailability, and potential for specific interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3OSi/c1-16(2,3)5-4-15-8-14-9(7-12)6-10(11)13-14/h6H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEFTBJVQRKIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC(=N1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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